molecular formula C9H12N2OS B8227488 4-(Cyclopropylsulfonimidoyl)aniline CAS No. 1523618-10-1

4-(Cyclopropylsulfonimidoyl)aniline

Cat. No.: B8227488
CAS No.: 1523618-10-1
M. Wt: 196.27 g/mol
InChI Key: NLKQFDBGCBBXDX-UHFFFAOYSA-N
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Description

4-(Cyclopropylsulfonimidoyl)aniline is a chiral sulfonimidoyl-based compound offered as a high-purity building block for chemical synthesis and life science research. Sulfonimidoyl groups are increasingly valued in medicinal chemistry as versatile bioisosteres for sulfonamides and other functional groups, helping to optimize the properties of drug candidates . This aniline-functionalized reagent is designed for the synthesis of more complex sulfoximines and sulfonimidamides, which are of significant interest in developing new agrochemicals, pharmaceuticals, and advanced materials . The compound features a stable stereogenic sulfur(VI) center and serves as a key intermediate for researchers exploring three-dimensional chemical space. It is supplied with guaranteed analytical data (NMR, LCMS). This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(cyclopropylsulfonimidoyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9,11H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKQFDBGCBBXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=N)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-10-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of Cyclopropylsulfonimidoyl Chloride

The precursor cyclopropylsulfonimidoyl chloride is typically prepared through chlorination of cyclopropylsulfonimidic acid. For example, treatment of cyclopropylsulfonamide with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C yields the corresponding sulfonimidoyl chloride.

Coupling with Aniline

The sulfonimidoyl chloride is then reacted with aniline in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts. The reaction is typically conducted in tetrahydrofuran (THF) at room temperature, achieving moderate to high yields (60–85%).

Representative Reaction Conditions

StepReagent/ConditionRoleTemperatureYield
1PCl₅, CH₂Cl₂Chlorination0–5°C70%
2Aniline, Et₃N, THFCoupling25°C75%

Stepwise Construction of the Sulfonimidoyl Group

An alternative approach involves constructing the sulfonimidoyl moiety directly on a cyclopropane-containing aniline derivative. This method is advantageous when functional group compatibility issues arise in direct coupling.

Sulfurization and Imination

Starting from 4-aminocyclopropane sulfonic acid, sequential treatment with thionyl chloride (SOCl₂) forms the sulfonyl chloride, which is subsequently reacted with ammonia to generate the sulfonamide. Oxidation with meta-chloroperbenzoic acid (mCPBA) introduces the imino group, yielding the sulfonimidoyl structure.

Critical Considerations

  • Oxidation Control : Over-oxidation can lead to sulfone byproducts, necessitating precise stoichiometry.

  • Cyclopropane Stability : The strained cyclopropane ring may undergo ring-opening under acidic or high-temperature conditions, requiring low-temperature protocols.

Challenges and Optimization

Managing Cyclopropane Reactivity

The cyclopropane ring’s inherent strain makes it susceptible to electrophilic attack. Employing mild Lewis acids (e.g., ZnCl₂) during coupling steps can mitigate undesired ring-opening reactions.

Purification Techniques

Due to the polar nature of sulfonimidoyl compounds, chromatographic purification using silica gel modified with ammonia or triethylamine is often necessary to prevent decomposition.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Direct CouplingFewer steps; ScalableRequires anhydrous conditions60–85%
Stepwise ConstructionBetter functional group toleranceLonger synthesis; Risk of over-oxidation50–70%

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylsulfonimidoyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aminophenyl derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

4-(Cyclopropylsulfonimidoyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylsulfonimidoyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its therapeutic potential.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic differences between 4-(Cyclopropylsulfonimidoyl)aniline and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Electronic Effects Notable Properties
This compound C₉H₁₁N₂OS 210.26 Cyclopropyl, sulfonimidoyl Moderate electron withdrawal (S(O)(NH)) + electron donation (cyclopropyl conjugation) Potential for hydrogen bonding; steric strain enhances conformational rigidity
4-(Piperidinosulfonyl)aniline C₁₁H₁₆N₂O₂S 240.32 Piperidine, sulfonyl Strong electron withdrawal (SO₂) Enhanced solubility due to larger heterocyclic ring; reduced steric strain
4-Cyclopropylaniline hydrochloride C₉H₁₂ClN 169.65 Cyclopropyl, hydrochloride Weak electron donation (cyclopropyl) + ionic character High polarity and solubility in polar solvents; simple amine structure
4-[(Trifluoromethyl)sulphonyl]aniline C₇H₆F₃NO₂S 225.19 Trifluoromethyl, sulfonyl Extreme electron withdrawal (CF₃ + SO₂) High lipophilicity; strong acidity of aniline NH₂ group

Physicochemical Properties

  • Solubility : The sulfonimidoyl group in the target compound may improve water solubility compared to purely lipophilic groups (e.g., trifluoromethyl). However, it is less polar than the ionic hydrochloride derivative .
  • Acidity : The NH group in the sulfonimidoyl moiety increases acidity relative to sulfonyl analogs but less so than strongly electron-withdrawing groups like CF₃ .

Q & A

Q. What are the key considerations for synthesizing 4-(Cyclopropylsulfonimidoyl)aniline with high purity?

A multi-step approach is typically employed, starting with functionalizing aniline via nucleophilic substitution or coupling reactions. Cyclopropylsulfonimidoyl groups can be introduced using reagents like cyclopropylsulfonimidoyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high yield and purity. Reaction progress should be monitored using TLC and LC-MS .

Q. How can spectroscopic methods confirm the structure of this compound?

  • NMR : Analyze 1^1H and 13^{13}C spectra for characteristic shifts (e.g., aromatic protons at ~6.5–7.5 ppm, cyclopropyl protons at ~1.0–2.0 ppm).
  • FT-IR : Identify sulfonimidoyl S=O stretches (~1150–1250 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}).
  • X-ray crystallography (if crystalline): Resolve the stereochemistry of the sulfonimidoyl group and cyclopropane ring .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Use bacterial growth inhibition assays (e.g., MIC determination against E. coli or S. aureus) and cancer cell viability assays (MTT or resazurin-based). Dose-response curves (0–100 µM) and positive controls (e.g., ciprofloxacin for antibacterial studies) are critical. Replicate experiments (n ≥ 3) ensure statistical validity .

Q. How does the cyclopropylsulfonimidoyl group influence reactivity compared to other substituents?

The cyclopropyl group introduces steric hindrance and electronic effects, potentially slowing electrophilic substitution but enhancing stability. Comparative studies with methyl or phenyl analogs (via Hammett plots or DFT calculations) can quantify these effects .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from assay conditions (e.g., pH, serum content) or impurity interference. Perform:

  • Dose-response revalidation under standardized protocols.
  • HPLC purity checks (>95% purity required).
  • Mechanistic follow-ups (e.g., target-binding assays or transcriptomics) to confirm on-target effects .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Protecting groups : Temporarily block the aniline -NH2_2 with Boc or Fmoc during sulfonimidoyl functionalization.
  • Catalysts : Use Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids).
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution over elimination .

Q. How to elucidate the reaction mechanism of sulfonimidoyl group transformations?

  • Kinetic isotope effects : Compare kHk_{\text{H}}/kDk_{\text{D}} for reactions involving deuterated substrates.
  • Intermediate trapping : Use low-temperature NMR or ESI-MS to detect transient species.
  • Computational modeling : DFT studies (e.g., Gaussian) to map energy barriers and transition states .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
  • Plasma stability : Test in human or rodent plasma (1–24 hours) to assess esterase susceptibility.
  • Light/oxidation tests : Expose to UV light or H2_2O2_2 and track decomposition .

Q. How to design computational models for predicting target interactions?

  • Molecular docking : Use AutoDock Vina with protein structures (e.g., PDB entries) to predict binding poses.
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate binding stability.
  • QSAR : Develop models correlating substituent electronic parameters (σ, π) with activity .

Q. What in vitro toxicity models are appropriate for early-stage safety profiling?

  • Hepatotoxicity : Primary hepatocyte viability assays (LDH leakage).
  • Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR).
  • Genotoxicity : Ames test for mutagenicity or Comet assay for DNA damage .

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